molecular formula C11H22N2O2 B2506182 cis-3-(Boc-amino)-4-methylpiperidine CAS No. 250275-20-8; 454709-84-3

cis-3-(Boc-amino)-4-methylpiperidine

Cat. No.: B2506182
CAS No.: 250275-20-8; 454709-84-3
M. Wt: 214.309
InChI Key: SBAAVGHNGCRJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-(Boc-amino)-4-methylpiperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a methyl substituent at the 4-position of the six-membered ring (Fig. 1). The Boc group serves as a protective moiety for amines, enabling selective reactivity in multistep syntheses, particularly in pharmaceutical and peptide chemistry. The cis-configuration ensures spatial proximity of the Boc-amino and methyl groups, influencing steric and electronic properties critical for catalytic interactions, solubility, and stability . This compound is pivotal in synthesizing nitrogen-containing heterocycles and serves as a precursor for ligands in transition-metal catalysts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-methylpiperidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAAVGHNGCRJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key differences arise from substituent positions and functional groups:

Compound Substituents Key Properties
cis-3-(Boc-amino)-4-methylpiperidine 3-Boc-amino, 4-methyl Moderate steric bulk; Boc group enhances stability during synthesis
cis-3-(Boc-amino)-4-(trifluoromethyl)piperidine 3-Boc-amino, 4-CF₃ CF₃ increases electronegativity, reducing basicity of the amine; enhances metabolic stability
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine 3-hydroxy, 4-aminomethyl, 1-Boc Hydroxy group improves solubility but may reduce thermal stability
CIS-1-N-BOC-3-METHYL-PIPERIDINE-4-CARBOXYLIC ACID 3-methyl, 4-carboxylic acid, 1-Boc Carboxylic acid enables salt formation; higher polarity impacts membrane permeability
cis-4-amino-1-Boc-3-methoxy-piperidine 3-methoxy, 4-amino, 1-Boc Methoxy group acts as an electron donor, altering reactivity in catalysis

Key Insights :

  • Electron-withdrawing groups (e.g., CF₃) reduce amine basicity and enhance resistance to enzymatic degradation, making such derivatives suitable for drug design .
  • Hydrophilic groups (e.g., -OH, -COOH) improve aqueous solubility but may limit blood-brain barrier penetration .
Catalytic Reactivity and Stability

Studies on 4-methylpiperidine dehydrogenation (–7) highlight the role of substituents in catalytic performance. For instance:

  • Methyl groups (as in the target compound) provide moderate steric hindrance, balancing catalytic activity and stability. In dehydrogenation, 4-methylpiperidine achieves a turnover frequency (TOF) of ~1,684 h⁻¹ with iridium catalysts, outperforming unsubstituted piperidines .
  • Trifluoromethyl analogs exhibit lower TOFs due to stronger electron-withdrawing effects, which may destabilize transition states in dehydrogenation .
  • Hydroxy or methoxy derivatives show variable stability under high-temperature catalysis; for example, hydroxy groups can lead to undesired side reactions like dehydration .

Preparation Methods

Synthetic Pathway

The synthesis begins with L-malic acid, which undergoes a series of transformations to install the piperidine ring and requisite substituents:

  • Conversion to Nitrile Intermediate : L-malic acid is first esterified and converted into a nitrile derivative via a Hofmann rearrangement. This step establishes the nitrogen atom for the future piperidine ring.
  • Nitro Alcohol Formation : The nitrile intermediate is subjected to nitroaldol condensation, yielding a nitro alcohol with retained stereochemistry. This reaction introduces the nitro group, which is later reduced to the amine.
  • Cyclization to Piperidine : Intramolecular cyclization under acidic conditions forms the six-membered piperidine ring. The stereochemistry at C3 and C4 is preserved through steric guidance from the L-malic acid backbone.
  • Boc Protection : After reduction of the nitro group to an amine, the Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This step achieves the final protected amine functionality.

Key Data :

  • Total Yield : 26% over 16 steps.
  • Enantiomeric Excess : >98% ee.
  • Critical Step : Nitroaldol condensation, which requires precise temperature control (-20°C) to prevent racemization.

Stereoselective Reductive Amination

Strategy for Stereocontrol

This method utilizes a pre-formed piperidine scaffold and employs reductive amination to install the Boc-protected amine group with cis selectivity. The approach relies on chiral catalysts or auxiliaries to enforce the desired stereochemistry.

Reaction Sequence

  • Piperidine Precursor Synthesis : 4-Methylpiperidine is functionalized at the 3-position with a ketone group via Friedel-Crafts acylation.
  • Chiral Auxiliary Introduction : A chiral auxiliary (e.g., (R)- or (S)-proline derivatives) is attached to the ketone to temporarily enforce stereochemical control during amination.
  • Reductive Amination : The ketone is converted to an amine via reductive amination using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate. The chiral auxiliary directs the amine to adopt the cis conformation relative to the methyl group.
  • Boc Protection and Auxiliary Removal : The amine is Boc-protected, followed by cleavage of the chiral auxiliary under mild acidic conditions.

Key Data :

  • Yield : 58% for the reductive amination step.
  • Diastereomeric Ratio : 9:1 (cis:trans).
  • Limitation : Requires stoichiometric use of chiral auxiliaries, increasing cost and complexity.

Resolution of Racemic Mixtures

Classical Resolution via Diastereomeric Salts

For non-chiral-pool routes, racemic cis/trans mixtures may be resolved using chiral resolving agents.

  • Racemic Synthesis : 3-Amino-4-methylpiperidine is synthesized via cyclization of a linear precursor, yielding a racemic mixture.
  • Salt Formation : The racemic amine is treated with a chiral acid (e.g., (R)-mandelic acid), forming diastereomeric salts with differing solubilities.
  • Crystallization and Isolation : Selective crystallization isolates the cis-Boc-protected diastereomer, which is then neutralized to recover the free amine.

Key Data :

  • Resolution Efficiency : 72% recovery of the cis isomer.
  • Purity : >99% enantiomeric excess after recrystallization.

Comparative Analysis of Methods

Method Total Yield Stereocontrol Mechanism Steps Scalability Cost Efficiency
Chiral Pool (L-Malic) 26% Substrate-controlled 16 Moderate High (natural precursor)
Reductive Amination 58% (step) Auxiliary-controlled 8 High Moderate
Racemic Resolution 72% Post-synthetic resolution 6 Low Low

Q & A

Q. What are the critical steps and optimization strategies for synthesizing cis-3-(Boc-amino)-4-methylpiperidine?

Synthesis involves introducing the Boc-protected amino group and methyl substituent onto the piperidine ring. Key steps include:

  • Regioselective Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride under controlled pH (e.g., aqueous NaHCO₃) to protect the amine at position 3 while avoiding side reactions .
  • Methyl Group Introduction : Alkylation or cross-coupling reactions (e.g., Kumada coupling) for regioselective methyl substitution at position 3. Temperature control (<0°C) minimizes side products .
  • Purification : Column chromatography or recrystallization in non-polar solvents (hexane/EtOAc) improves purity. Continuous flow reactors may enhance scalability .

Q. How can the structural configuration of this compound be confirmed experimentally?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the cis configuration by analyzing coupling constants (e.g., J = 3–5 Hz for axial-equatorial protons) and NOE interactions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₁₁H₂₂N₂O₂) and detects fragmentation patterns unique to the Boc group .
  • X-ray Crystallography : Resolves absolute stereochemistry but requires high-purity crystals .

Q. What are common reactivity patterns of this compound in medicinal chemistry?

  • Deprotection : HCl in dioxane or TFA removes the Boc group, yielding a free amine for further functionalization .
  • Nucleophilic Substitution : The methyl group at position 4 stabilizes adjacent transition states, enhancing reactivity in SN2 reactions .
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) modify the piperidine ring without affecting the Boc group .

Advanced Research Questions

Q. How does the methyl group at position 4 influence the compound’s regioselectivity in catalytic dehydrogenation?

The 4-methyl group increases steric hindrance, favoring dehydrogenation at less-substituted positions. Comparative studies with 3-methylpiperidine analogs show:

SubstrateDehydrogenation SiteCatalyst Efficiency (%)
4-methylpiperidineC2–C378–85
3-methylpiperidineC4–C562–70
Ruthenium-based catalysts (e.g., RuHCl(CO)(PPh₃)₃) achieve higher yields due to enhanced tolerance for steric bulk .

Q. What computational methods predict the metabolic stability of this compound in drug candidates?

  • Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., oxidation at the methyl group) .
  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the Boc group (≈85 kcal/mol), indicating resistance to enzymatic cleavage .
  • ADMET Predictions : Tools like SwissADME assess passive permeability (LogP ≈ 2.1) and blood-brain barrier penetration .

Q. How do structural analogs of this compound compare in chiral resolution applications?

AnalogKey Structural DifferenceChiral Resolution Efficiency (%)
1-Boc-4-aminopiperidineNo methyl group45–55
cis-4-Boc-amino-piperidine-3-carboxylic acid methyl esterCarboxylic ester at C370–82
3-MethylpiperidineUnprotected amine, no Boc group<30
The methyl and Boc groups in this compound improve chromatographic separation on chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Q. What strategies mitigate racemization during Boc deprotection in peptide coupling reactions?

  • Low-Temperature Deprotection : Use TFA at –20°C to slow racemization kinetics .
  • Kinetic Resolution : Chiral auxiliaries (e.g., Oppolzer’s sultam) stabilize intermediates during amine activation .
  • Enzymatic Methods : Lipases (e.g., Candida antarctica) selectively cleave Boc groups without racemization .

Methodological Considerations

  • Contradictions in Data : Discrepancies in reported catalytic efficiencies (e.g., 78–85% vs. 62–70% in dehydrogenation) may arise from solvent polarity or catalyst loading variations .
  • Validation : Cross-reference NMR assignments with computational chemical shift predictions (e.g., ACD/Labs) to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.